12alpha-Hydroxyprogesterone 12alpha-Hydroxyprogesterone 12alpha-hydroxyprogesterone is a 12alpha-hydroxy steroid. It derives from a progesterone.
Brand Name: Vulcanchem
CAS No.: 19897-02-0
VCID: VC20821967
InChI: InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1
SMILES: CC(=O)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

12alpha-Hydroxyprogesterone

CAS No.: 19897-02-0

Cat. No.: VC20821967

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

12alpha-Hydroxyprogesterone - 19897-02-0

Specification

CAS No. 19897-02-0
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name (8R,9S,10R,12S,13S,14S,17S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1
Standard InChI Key GBYPMNXBNFQGAV-GCOKGBOCSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C
SMILES CC(=O)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C
Canonical SMILES CC(=O)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C

Introduction

Chemical Structure and Classification

Molecular Identity

12alpha-Hydroxyprogesterone belongs to the class of organic compounds known as 12alpha-hydroxy steroids. Its structure features the classic four-ring system characteristic of steroids with a specific hydroxyl group positioned at the 12-alpha location of the steroid nucleus . This positioning creates a distinct three-dimensional configuration that differentiates it from other hydroxylated progesterone derivatives.

Structural Formula and Properties

The molecular formula of 12alpha-Hydroxyprogesterone is C21H30O3, which indicates its composition of 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The systematic IUPAC name for this compound is (8R,9S,10R,12S,13S,14S,17S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, reflecting its complex stereochemistry and functional groups .

PropertyValue
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
PubChem CID152266
Creation Date in DatabaseMarch 26, 2005
Last ModifiedMarch 1, 2025
Functional Classification12alpha-hydroxy steroid, Progesterone-related

Nomenclature and Identification

Common Names and Synonyms

12alpha-Hydroxyprogesterone is known by several synonyms in scientific literature and chemical databases. These alternative names help in identifying the compound across different research platforms and regulatory contexts .

SynonymType
12alpha-HydroxyprogesteroneCommon name
19897-02-0CAS Registry Number
12alpha-Hydroxy-4-pregnene-3,20-dioneSystematic name variant
12 alpha-hydroxyprogesteroneSpelling variant
12alpha-hydroxypregn-4-ene-3,20-dioneAlternative systematic name
NSC-60778National Service Center code
8632QLR8C5UNII code

Database Identifiers

The compound is cataloged in multiple chemical and biochemical databases with specific identifiers that enable cross-referencing across various platforms :

DatabaseIdentifier
ChEBICHEBI:34153
PubChemCID 152266
DTXSID90941771
InChI KeyGBYPMNXBNFQGAV-GCOKGBOCSA-N
LIPID MAPSLMST02030148
WikidataQ27115852

Biochemical Context and Significance

Comparison with Related Compounds

While the search results provide limited specific information about 12alpha-Hydroxyprogesterone, they do contain details about other hydroxylated progesterone derivatives such as hydroxyprogesterone caproate. Unlike 12alpha-Hydroxyprogesterone, hydroxyprogesterone caproate has been extensively studied for its use in preventing preterm birth in pregnant women with a history of spontaneous preterm delivery .

Research Landscape

Available Studies

The available search results provide limited direct research findings specifically about 12alpha-Hydroxyprogesterone. In contrast to hydroxyprogesterone caproate, which has been the subject of multiple clinical trials including the PROLONG (Progestin's Role in Optimizing Neonatal Gestation) trial , there appears to be a gap in the research literature specifically addressing 12alpha-Hydroxyprogesterone's biological activities and potential applications.

Related Research on Hydroxylated Steroids

Search result briefly mentions the related compound 12β-methyl-12α-hydroxyprogesterone, which was synthesized through the transformation of pregnane-3α,12α,20β-triol . This suggests that there is ongoing research interest in steroids with modifications at the 12-position, though the specific focus on 12alpha-Hydroxyprogesterone appears limited based on the provided search results.

Pharmacological Properties

Structural Considerations for Activity

The positioning of the hydroxyl group at the 12-alpha position of the steroid backbone likely confers specific conformational properties that would influence receptor binding and biological activity. The three-dimensional structure of steroids is crucial for their interaction with target receptors and subsequent physiological effects, suggesting that 12alpha-Hydroxyprogesterone may have unique activity profiles compared to progesterone or other derivatives.

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